Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C12H30N4. It is an aliphatic tertiary amine that forms a quadridentate ligand. This compound is primarily used in atom transfer radical polymerization (ATRP) and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate can be synthesized through a modification of Ristempart’s synthesis. The process involves the reaction of 2-aminoethylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of 24 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures ranging from -20 to 25°C.
Substitution: Halides, nucleophiles; reaction conditions include solvents like dichloromethane or ethanol and temperatures ranging from 0-50°C.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, facilitating electron transfer processes. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, thereby stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine:
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A bidentate ligand used in similar applications.
N,N-Dimethylethylenediamine (DMEDA): Another bidentate ligand with similar properties.
Uniqueness
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is unique due to its quadridentate ligand structure, which allows it to form more stable and versatile complexes compared to bidentate ligands like TMEDA and DMEDA. This enhances its effectiveness in ATRP and other catalytic processes .
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(9(12)13-4)7-10-5-6-11(2)3/h8,10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBMSQMMLAQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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